molecular formula C10H12F2N2O B1521709 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide CAS No. 1038293-42-3

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide

Cat. No.: B1521709
CAS No.: 1038293-42-3
M. Wt: 214.21 g/mol
InChI Key: HMPXBCUEFNHXBR-UHFFFAOYSA-N
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Description

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide (CAS: 1787857-96-8) is a fluorinated propanamide derivative characterized by a central propanamide backbone substituted with an amino group and a 3,4-difluorophenylmethyl moiety. This balance of hydrophilicity and lipophilicity makes it a candidate for pharmaceutical and agrochemical applications, particularly in modulating biological targets sensitive to fluorine substitution .

The amino group in the target compound may further improve solubility compared to non-amino analogs, as seen in similar propanamide derivatives .

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4-difluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPXBCUEFNHXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CN)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and 3-aminopropanoic acid.

    Formation of Intermediate: The 3,4-difluorobenzyl chloride is reacted with 3-aminopropanoic acid under basic conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to amidation conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound C₁₁H₁₂F₂N₂O Amino, 3,4-difluorophenylmethyl ~238.23 (calculated) Pharma/agrochemical research (hypothesized)
3-(3,4-Difluorophenyl)propanamide C₉H₉F₂NO Propanamide, 3,4-difluorophenyl 185.17 Intermediate; moderate solubility
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl C₁₃H₁₈FNO₂·HCl Amino, N-methyl, 3-fluoro-4-methoxy 276.73 Enhanced pharmacokinetics; agrochemicals
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C₁₁H₁₅FN₂O·HCl Amino, N-methyl, 4-fluorophenyl 242.71 (free base) Targeted drug delivery; receptor binding
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O N-phenyl, 3-fluorophenylamino 258.29 Research use; structural flexibility

Key Observations

However, the amino group counterbalances this by enhancing aqueous solubility through hydrogen bonding . The N-methyl substitution in and reduces metabolic degradation, extending half-life in biological systems. The absence of this group in the target compound may necessitate formulation adjustments for stability .

Electronic and Steric Modifications The 3,4-difluoro configuration introduces strong electron-withdrawing effects, which can enhance binding affinity to enzymes or receptors reliant on electron-deficient aromatic interactions. This contrasts with the electron-donating methoxy group in , which may alter target selectivity . The amino group in the target compound provides a site for derivatization (e.g., salt formation, conjugation), a feature shared with and but absent in non-amino analogs like .

Applications in Drug Discovery Compounds with N-methyl substitutions () are prioritized for oral bioavailability due to reduced polarity. In contrast, the target compound’s amino group may favor injectable formulations or prodrug strategies.

Biological Activity

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide is an organic compound with the molecular formula C10H12F2N2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The unique structure of this compound features an amino group, a difluorophenyl group, and a propanamide moiety. The presence of fluorine atoms in the difluorophenyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and receptor modulation. For instance, its interaction with specific enzymes involved in metabolic pathways could lead to reduced tumor growth.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical for cellular metabolism.
  • Receptor Binding : It can bind to cell surface receptors, influencing various signaling pathways.
  • Nucleic Acid Interaction : The compound might intercalate with DNA or RNA, affecting gene expression and cellular function.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Showed significant inhibition zones against tested strains, indicating strong antibacterial properties.
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Results : Demonstrated dose-dependent inhibition of cell proliferation in several cancer types, suggesting potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialBacteriaSignificant inhibition zones,
AnticancerCancer Cell LinesDose-dependent cytotoxicity,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide

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